molecular formula C9H8N2O3 B1293749 N-(4-Nitrophenyl)acrylamide CAS No. 7766-38-3

N-(4-Nitrophenyl)acrylamide

Cat. No. B1293749
CAS RN: 7766-38-3
M. Wt: 192.17 g/mol
InChI Key: DFKKBOJXPCXEGX-UHFFFAOYSA-N
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Description

“N-(4-Nitrophenyl)acrylamide” is a chemical compound with the molecular formula C8H8N2O3 .


Synthesis Analysis

The compound has been synthesized and characterized both experimentally and theoretically. The synthesized monomer was characterized experimentally by Fourier Transform Infrared, Nuclear Magnetic Resonance spectroscopic techniques and theoretically by Density Functional Theory and Time-Dependent Density Functional Theory methods .


Molecular Structure Analysis

The molecular structure of “N-(4-Nitrophenyl)acrylamide” has been analyzed using various spectroscopic techniques and theoretical methods .


Chemical Reactions Analysis

The chemical reactivity descriptors of “N-(4-Nitrophenyl)acrylamide” were calculated based on the rotational barriers. The interaction between the molecule and nucleic acid bases (adenine, thymine, cytosine, uracil, and guanine), phenylalanine, and histidine an Aryl Hydrocarbon hydroxylase receptors were investigated .


Physical And Chemical Properties Analysis

“N-(4-Nitrophenyl)acrylamide” has a molecular weight of 180.1607. Its physical and chemical properties have been analyzed using various techniques .

Scientific Research Applications

Mechanism of Action

Target of Action

N-(4-Nitrophenyl)acrylamide primarily interacts with nucleic acid bases (adenine, thymine, cytosine, uracil, and guanine), phenylalanine, histidine, and Aryl Hydrocarbon hydroxylase receptors . These targets play a crucial role in various biological processes, including DNA replication, protein synthesis, and enzymatic reactions.

Mode of Action

The interaction of N-(4-Nitrophenyl)acrylamide with its targets involves the formation of chemically bonded adducts, which are important in causing cancer . The compound’s nitro group can freely rotate around the single bond attached to the phenyl ring, forming new molecules . This rotation potential is crucial for understanding the structure, interaction, and reactivity of organic molecules .

Biochemical Pathways

N-(4-Nitrophenyl)acrylamide affects the biochemical pathways related to the metabolism of nucleic acids and amino acids . The compound’s interaction with these pathways can lead to changes in cellular processes, including DNA replication, protein synthesis, and enzymatic reactions .

Pharmacokinetics

The compound’s interaction with nucleic acids and amino acids suggests that it may be absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through normal physiological processes .

Result of Action

The molecular and cellular effects of N-(4-Nitrophenyl)acrylamide’s action include changes in DNA structure, protein synthesis, and enzymatic activity . In vitro cytotoxicity studies have shown that N-(4-Nitrophenyl)acrylamide has a half maximal inhibitory concentration value of 1 mM in HeLa cells . This suggests that the compound may have potential therapeutic applications in cancer treatment.

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(4-Nitrophenyl)acrylamide. For example, the compound’s reactivity and toxicity can be affected by factors such as temperature, pH, and the presence of other chemicals . .

Safety and Hazards

Safety data sheets suggest that dust formation should be avoided and that the compound should not be inhaled or come into contact with skin or eyes. Personal protective equipment should be used and adequate ventilation should be ensured .

Future Directions

“N-(4-Nitrophenyl)acrylamide” has been found to have low toxicity on cancer cells by experimental study and, in theory, it has low toxicity according to calculations of reactivity descriptors. Therefore, it can be used for biomedical research .

properties

IUPAC Name

N-(4-nitrophenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-2-9(12)10-7-3-5-8(6-4-7)11(13)14/h2-6H,1H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFKKBOJXPCXEGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60228304
Record name N-(4-Nitrophenyl)acrylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60228304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Nitrophenyl)acrylamide

CAS RN

7766-38-3
Record name N-(4-Nitrophenyl)acrylamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7766-38-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Nitrophenyl)acrylamide
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Record name N-(4-Nitrophenyl)acrylamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-nitrophenyl)acrylamide
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

4-Nitroaniline (0.4 g, 2.9 mmol) was dissolved in CH2Cl2 (15 ml). To this solution was added EDC (1.67 g, 8.7 mmol), HOBT (1.17 g, 8.7 mmol), DIEA (2.5 ml, 14.5 mmol) and acrylic acid (0.79 ml, 11.6 mmol). The reaction mixture was kept at RT for 4.5 h. The reaction mixture was diluted with EtOAc and washed with brine. The organic layer was dried over Na2SO41 filtered, and evaporated in vacuo. The residue was purified by column chromatography using 2:1 EtOAc/hexanes as the solvent to give N-(4-nitrophenyl)-acrylamide.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.